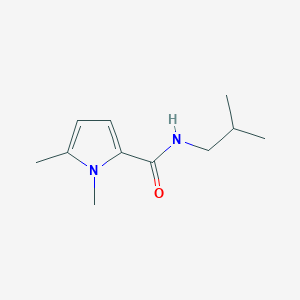
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPC is a pyrrole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Specifically, 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant responses. 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune responses.
Biochemical and Physiological Effects
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide is its relatively high cost compared to other compounds that may have similar effects.
将来の方向性
There are many potential future directions for research involving 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide. One area of interest is the development of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide and its potential applications in other areas of research, such as cancer and inflammation. Finally, research is needed to develop more cost-effective methods for synthesizing 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide, which could make it more widely available for research purposes.
合成法
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylpropanal with 1,5-dimethylpyrrole-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide with high purity and yield.
科学的研究の応用
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been used in a wide range of scientific research applications, including studies of the nervous system, cancer, and inflammation. In particular, 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)7-12-11(14)10-6-5-9(3)13(10)4/h5-6,8H,7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKIPFFOLAKYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

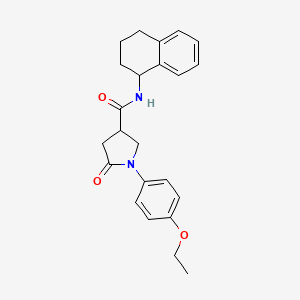
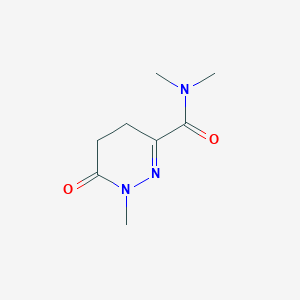
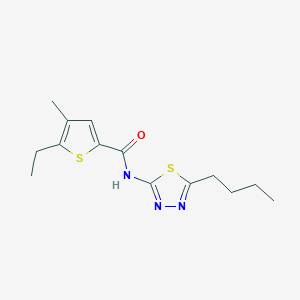

![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)

![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)


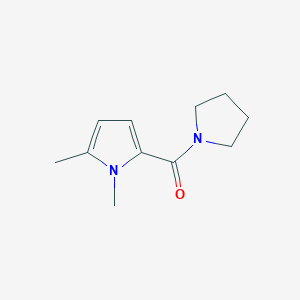
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)


![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)